1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone
Description
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone is a pyrazole-based compound characterized by a methyl group at the 1-position, a trifluoromethyl (CF₃) group at the 3-position, and an acetyl group at the 5-position of the pyrazole ring. Its molecular formula is C₈H₈F₃N₂O, with a molecular weight of 220.16 g/mol (CAS: Not explicitly provided; see ). The compound is widely utilized as a building block in medicinal chemistry and materials science due to its structural versatility. For instance, it serves as a precursor in synthesizing boron-containing complexes for photophysical studies and as a key intermediate in drug discovery programs targeting enzymes like monoacylglycerol acyltransferase-2 (MGAT2) .
The synthesis of this compound typically involves acetylation of pyrazole precursors under basic conditions. For example, details a procedure where 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one reacts with acetyl chloride in the presence of calcium hydroxide in 1,4-dioxane at elevated temperatures .
Properties
IUPAC Name |
1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)11-12(5)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXGSWKLZXQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out under reflux conditions in a mixture of methanol and water.
Isolation and Purification: The product is isolated by distillation and purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods often involve scaling up the laboratory procedures with careful control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its trifluoromethyl group, which enhances its reactivity and stability. The molecular formula is , and it exhibits a distinctive structure that allows for various interactions in chemical reactions. Its crystal structure has been studied, revealing insights into its bonding and reactivity patterns .
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are explored for their potential as anti-inflammatory agents and other therapeutic uses. For instance, the compound has been linked to the development of herbicides like pyroxasulfone, which is significant in agricultural chemistry .
- Mechanism of Action Studies :
Agricultural Applications
- Herbicide Development :
- Pesticide Formulations :
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone, focusing on their potential biological activities. The derivatives exhibited varying degrees of effectiveness against specific pathogens, indicating the versatility of the parent compound in medicinal chemistry .
Case Study 2: Crystal Structure Analysis
Research involving the crystal structure of the compound revealed significant insights into its interactions at the molecular level. The study found that the trifluoromethyl group plays a critical role in stabilizing the molecular structure, which is vital for its application in drug design .
Comparative Analysis of Applications
| Application Area | Specific Uses | Notable Compounds Derived |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Pyroxasulfone |
| Agricultural Chemistry | Herbicides and pesticides | Various herbicide formulations |
| Research | Mechanism studies | Derivatives with biological activity |
Mechanism of Action
The mechanism of action of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
- The CF₃ group’s electron-withdrawing nature enhances oxidative stability compared to non-fluorinated analogs .
- Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., ) exhibit intermolecular hydrogen bonding, affecting solubility and crystal packing.
Reactivity in Cross-Coupling Reactions
The acetyl group at the 5-position enables participation in Suzuki-Miyaura couplings. For example, and describe its use in synthesizing biaryl derivatives for antiviral agents. In contrast, sulfonyl-substituted analogs (e.g., ) may exhibit reduced reactivity due to steric hindrance from the phenylsulfonyl group.
Biological Activity
1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings and case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C5H6F3N2O
- Molecular Weight : 166.101 g/mol
- CAS Number : 344591-91-9
- Boiling Point : Approximately 106.4 °C at 760 mmHg
- Density : 1.423 g/cm³
Synthesis
The synthesis of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone can be achieved through various methods, including multicomponent reactions and modifications of existing pyrazole derivatives. The following table summarizes a typical synthesis pathway:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methylhydrazine, trifluoroacetate | THF, -78°C | 87% |
| 2 | Triisopropyl borate | Room temperature | Variable |
Anticancer Properties
Research indicates that pyrazole derivatives, including 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone, exhibit substantial anticancer activity. They have been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
In vitro studies demonstrated that compounds with the pyrazole scaffold could induce apoptosis and inhibit cell proliferation effectively .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial properties. It displayed significant activity against several strains of bacteria and fungi:
- Effective against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentration (MIC) values were reported as low as 3.9 μg/mL for certain derivatives .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance:
- IC50 values for COX inhibition were reported at levels comparable to established anti-inflammatory drugs like diclofenac .
Case Study 1: Anticancer Evaluation
A study involving the evaluation of various pyrazole derivatives found that those containing trifluoromethyl groups had enhanced antiproliferative effects on cancer cells. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds against tumor growth.
Case Study 2: Antimicrobial Testing
In a series of tests against microbial strains, derivatives of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone were found to exhibit potent antibacterial activity, particularly against resistant strains. This suggests potential applications in treating infections caused by multidrug-resistant bacteria.
Q & A
Q. What are the common synthetic routes for 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazines with β-keto trifluoromethyl precursors. Key steps include:
- Step 1 : Preparation of a β-keto trifluoromethyl intermediate via Claisen condensation or trifluoromethylation of acetylated pyrazoles.
- Step 2 : Cyclization with methylhydrazine under reflux in ethanol or THF, catalyzed by acids (e.g., HCl) or bases (e.g., piperidine), to form the pyrazole ring .
- Step 3 : Purification via column chromatography or recrystallization (solvents: hexane/ethyl acetate).
Q. Example Route :
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : and NMR confirm the trifluoromethyl group ( ppm for ) and pyrazole protons ( ppm). NMR identifies carbonyl (δ ~200 ppm) and CF (δ ~120 ppm, q, Hz) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving challenges like disorder in the trifluoromethyl group. Hydrogen bonding between the carbonyl oxygen and adjacent pyrazole protons stabilizes the lattice .
Q. Key Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P/c | |
| Bond length (C=O) | 1.21 Å | |
| Dihedral angle (pyrazole ring) | 2.5° |
Q. What are the typical chemical reactions involving the trifluoromethyl pyrazole moiety?
Methodological Answer:
- Nucleophilic Substitution : The electron-withdrawing CF group activates the pyrazole ring for substitution at C-4 (e.g., halogenation with NCS) .
- Cross-Coupling : Stille coupling (using tributylstannyl derivatives) or Suzuki-Miyaura reactions (boronic acid derivatives) functionalize the pyrazole core .
- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, though steric hindrance from CF may lower yields .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of trifluoromethyl-substituted pyrazoles, and how are they addressed?
Methodological Answer:
- Challenge 1 : Disorder in the CF group due to free rotation. Solution : Low-temperature data collection (100 K) and restraints in refinement (SHELXL) improve model accuracy .
- Challenge 2 : Weak diffraction from light atoms. Solution : Use high-intensity synchrotron radiation and longer exposure times .
- Challenge 3 : Twinning in crystals. Solution : Twin refinement protocols in software like OLEX2 .
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify electrophilic sites (e.g., C-4 position) .
- Molecular Dynamics (MD) : Simulates solvation effects, showing CF groups create hydrophobic pockets that hinder nucleophilic attack .
- Docking Studies : Predict interactions with biological targets (e.g., Factor Xa binding pockets) by modeling the compound’s electrostatic potential surface .
Q. What contradictions exist in reported biological activities of similar trifluoromethyl pyrazole derivatives, and how can they be resolved?
Methodological Answer:
- Contradiction : Some studies report potent Factor Xa inhibition (IC < 10 nM), while others show no activity. Resolution : Variability arises from substituent positioning; meta-CF enhances binding affinity, whereas para-CF disrupts it .
- Contradiction : Divergent cytotoxicity results. Resolution : Assess metabolic stability via liver microsome assays; CF groups may reduce CYP450-mediated degradation in certain cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
